An In-Depth Technical Guide to Palonosetron N-oxide (CAS Number: 813425-83-1)
An In-Depth Technical Guide to Palonosetron N-oxide (CAS Number: 813425-83-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palonosetron N-oxide (CAS: 813425-83-1) is a primary metabolite of the potent and selective second-generation 5-HT₃ receptor antagonist, Palonosetron.[1][2][3] As a key molecule in the pharmacokinetic profile of Palonosetron, and a potential impurity in its pharmaceutical preparations, a thorough understanding of its chemical properties, synthesis, and analytical characterization is crucial for researchers in drug metabolism, pharmacology, and pharmaceutical quality control. This technical guide provides a comprehensive overview of Palonosetron N-oxide, including its physicochemical properties, metabolic pathway, and detailed experimental methodologies for its analysis.
Chemical and Physical Properties
Palonosetron N-oxide is a stable, crystalline solid at room temperature. Its fundamental properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 813425-83-1 | [1][2] |
| Molecular Formula | C₁₉H₂₄N₂O₂ | |
| Molecular Weight | 312.41 g/mol | |
| Formal Name | (3aS)-2,3,3a,4,5,6-Hexahydro-2-[(3S)-1-oxido-1-azabicyclo[2.2.2]oct-3-yl]-1H-benz[de]isoquinolin-1-one | |
| Synonyms | Palonosetron Impurity H, Palonosetron Related Compound A (USP), M9 | |
| Appearance | Crystalline solid | |
| Purity | ≥95% (commercially available) | |
| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, DMSO:PBS (pH 7.2) (1:4): 0.2 mg/mL, Ethanol: 1 mg/mL | |
| Storage | -20°C for long-term storage | |
| Stability | ≥ 4 years under appropriate storage conditions |
Pharmacology and Metabolism
Palonosetron N-oxide is one of the two primary metabolites of Palonosetron, the other being 6-S-hydroxy-palonosetron. It is considered to have less than 1% of the 5-HT₃ receptor antagonist activity of the parent drug, Palonosetron, and is therefore considered pharmacologically inactive.
The formation of Palonosetron N-oxide occurs primarily in the liver through the action of the cytochrome P450 enzyme system. The main enzyme responsible for this metabolic transformation is CYP2D6, with minor contributions from CYP3A4 and CYP1A2. Following its formation, Palonosetron N-oxide is primarily eliminated from the body via renal excretion.
Metabolic Pathway of Palonosetron to Palonosetron N-oxide
Experimental Protocols
Synthesis of Palonosetron N-oxide
A detailed, publicly available experimental protocol for the synthesis of Palonosetron N-oxide is not extensively documented in scientific literature. However, it is generally prepared by the oxidation of Palonosetron. One method mentioned involves the reaction of Palonosetron with nitric acid. Another approach, inferred from degradation studies, involves the use of oxidizing agents such as hydrogen peroxide.
General Experimental Procedure (Oxidation):
-
Dissolution: Dissolve Palonosetron in a suitable organic solvent (e.g., a mixture of dimethylsulfoxide and water).
-
Oxidation: Add a controlled amount of an oxidizing agent (e.g., nitric acid or m-chloroperoxybenzoic acid) to the solution. The reaction may require specific temperature control and reaction time monitoring.
-
Quenching: After the reaction is complete (monitored by TLC or HPLC), quench the reaction by adding a suitable reducing agent or by washing with an appropriate aqueous solution.
-
Extraction: Extract the product into an organic solvent.
-
Purification: Purify the crude product using column chromatography or recrystallization to obtain pure Palonosetron N-oxide.
-
Characterization: Confirm the identity and purity of the synthesized compound using analytical techniques such as NMR, Mass Spectrometry, and HPLC.
Analytical Methods for the Determination of Palonosetron N-oxide
The quantification of Palonosetron and its metabolites, including Palonosetron N-oxide, in biological matrices and pharmaceutical formulations is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with various detectors, most commonly UV or Mass Spectrometry (MS).
3.2.1. HPLC-UV Method for Related Substances
This method is suitable for the determination of Palonosetron N-oxide as an impurity in Palonosetron drug substance or product.
| Parameter | Condition | Reference |
| Column | Alltima C18 (250 mm × 4.6 mm, 5 µm) | |
| Mobile Phase | 0.02 mol·L⁻¹ sodium dihydrogen phosphate (containing 0.25% triethylamine and 0.01 mol·L⁻¹ sodium hexanesulfonate, pH adjusted to 3.0 with phosphoric acid) : acetonitrile (60:40) | |
| Flow Rate | 1.5 mL·min⁻¹ | |
| Detection | 210 nm (for related substances) | |
| Column Temperature | Ambient | |
| Injection Volume | 20 µL |
3.2.2. LC-MS/MS Method for Quantification in Human Plasma
This highly sensitive and selective method is suitable for pharmacokinetic studies.
| Parameter | Condition | Reference |
| Column | Phenomenex C18 (50 mm × 2.0 mm, 3 µm) | |
| Mobile Phase | Acetonitrile and 10 mM ammonium acetate buffer (pH 9.0) (89:11, v/v) | |
| Flow Rate | 0.3 mL/min | |
| Ionization | Electrospray Ionization (ESI), Positive Mode | |
| MS/MS Transition | For Palonosetron: m/z 297.3 → 110.2 | |
| Internal Standard | Ibrutinib (m/z 441.2 → 138.1) |
Sample Preparation for Plasma Analysis (Liquid-Liquid Extraction):
-
To 500 µL of human plasma, add the internal standard solution.
-
Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of n-hexane and ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
Experimental Workflow for Analytical Method Validation
Conclusion
Palonosetron N-oxide is a crucial molecule in the overall profile of Palonosetron. As its primary metabolite and a potential impurity, understanding its properties and having robust analytical methods for its detection and quantification are essential for drug development and quality assurance. While detailed synthesis protocols are not widely published, the information provided in this guide on its characteristics, metabolic fate, and analytical procedures offers a solid foundation for researchers and scientists working with this compound. Further research into the potential biological activities of Palonosetron N-oxide, although currently considered minimal, could provide a more complete toxicological and pharmacological profile.
